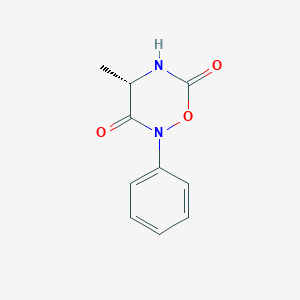![molecular formula C12H10FNO2 B12531064 {2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanol CAS No. 832730-26-4](/img/structure/B12531064.png)
{2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanol is an organic compound that features a fluorophenyl group, an ethenyl linkage, and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanol typically involves the reaction of 4-fluorobenzaldehyde with an appropriate oxazole derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of {2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanone.
Reduction: Formation of {2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol.
Substitution: Formation of various halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, {2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorophenyl group makes it useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic materials with improved conductivity.
Mécanisme D'action
The mechanism of action of {2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanol involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the oxazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(4-Fluorophenyl)ethenyl]-5-thiophen-2-yl-1,3,4-oxadiazole
- Pyridine, 4-[(1E)-2-(4-fluorophenyl)ethenyl]-
- 1,1-bis(4-fluorophenyl)prop-2-en-1-ol
Uniqueness
What sets {2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanol apart from similar compounds is its unique combination of a fluorophenyl group, an ethenyl linkage, and an oxazole ring. This combination provides a distinct set of chemical and physical properties, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
832730-26-4 |
|---|---|
Formule moléculaire |
C12H10FNO2 |
Poids moléculaire |
219.21 g/mol |
Nom IUPAC |
[2-[2-(4-fluorophenyl)ethenyl]-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C12H10FNO2/c13-10-4-1-9(2-5-10)3-6-12-14-11(7-15)8-16-12/h1-6,8,15H,7H2 |
Clé InChI |
GWNLFMQOXBPEEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CC2=NC(=CO2)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


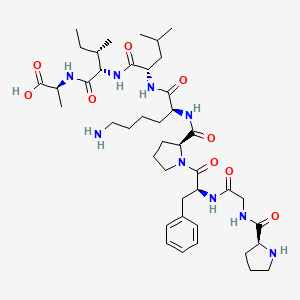
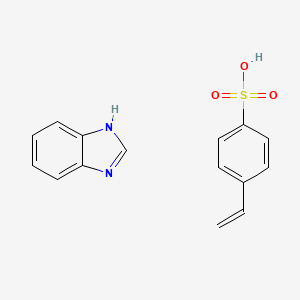
![1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidine](/img/structure/B12531000.png)
![4-[Di(pyridin-2-yl)amino]benzonitrile](/img/structure/B12531001.png)
![N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12531009.png)
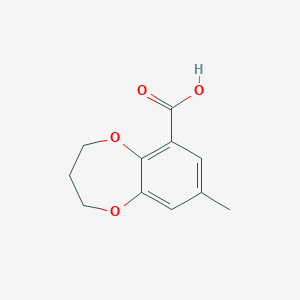
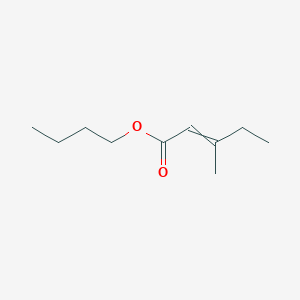

![{[2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-1,2-dihydropyrimidin-4-yl]oxy}acetic acid](/img/structure/B12531052.png)
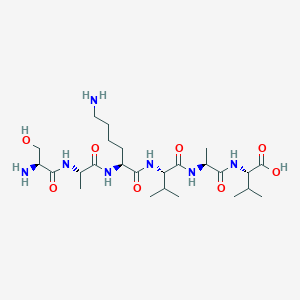

![3-{[1-(3-Fluorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12531063.png)
![tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate](/img/structure/B12531074.png)
